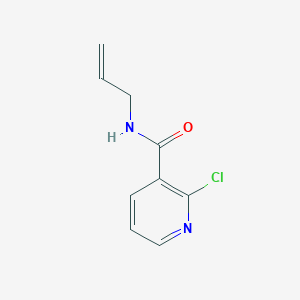

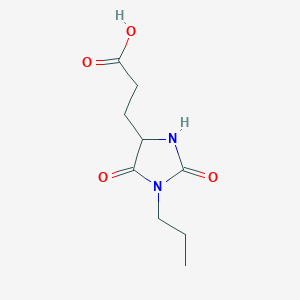

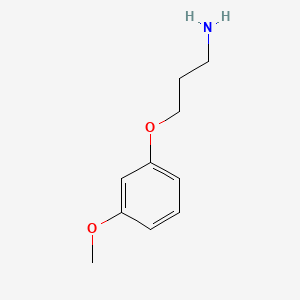

![molecular formula C10H12N4S B1309880 Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-18-2](/img/structure/B1309880.png)

Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine, is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various thiadiazole derivatives, their synthesis, molecular structures, and properties, which can be related to the compound .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the formation of the thiadiazole ring and subsequent functionalization. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a related compound, was reported with details on its crystallographic symmetry and supercooling behavior . Another study describes the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of N-allyl derivatives of thiadiazole amines was studied using NMR spectroscopy and X-ray diffraction, revealing the existence of compounds in the egzo-amino tautomeric form in both solution and solid state . Similarly, the monometallic complexes of phenyl-thiadiazole amines were investigated, showing distorted octahedral geometry and the importance of π-π and C-H∙∙∙π interactions in forming supramolecular architectures .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, often forming complexes with metals or undergoing tautomeric shifts. The papers discuss the complexation behavior of thiadiazole amines with metals such as zinc and cobalt, which can significantly alter their properties . Tautomerism is another important chemical behavior of these compounds, as demonstrated by the tautomeric interconversions observed in the NMR spectra of allyl-thiadiazole amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and the presence of functional groups. The phase behavior, fluorescent properties, and photoluminescence of a pyrazol-amine ligand and its ZnCl2 complex were studied, showing increased emission intensity and a bathochromic shift in the solid state . The antimicrobial activity of various thiadiazole derivatives was also assessed, indicating the potential for these compounds to act as bioactive agents .

科学的研究の応用

Synthesis and Characterization

A number of studies have focused on the synthesis and characterization of this compound and its derivatives. For instance, El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, exploring the structural elucidation through spectral and analytical data, including IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Catalytic Activity

Şerbetçi (2013) investigated the novel ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine ligands, which were employed as catalysts for the transfer hydrogenation of acetophenone, showcasing their semiconducting behavior and potential applications in catalysis (Şerbetçi, 2013).

Anticancer Evaluation

The anticancer activity of derivatives was examined by Abdo and Kamel (2015), who synthesized and evaluated a series of derivatives for their in vitro anticancer activity against multiple human cancer cell lines, identifying several compounds with significant cytotoxicity (Abdo & Kamel, 2015).

Structural Studies

Dani et al. (2013) conducted syntheses, spectral, X-ray, and DFT studies on thiadiazol-2-amine derivatives, providing insights into their molecular structures and stability through a combination of experimental and computational methods (Dani et al., 2013).

Antimicrobial and Surface Activities

El-Sayed et al. (2015) explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from thiadiazol-2-amine, evaluating their antimicrobial and surface activities. This research demonstrates the compound's potential in developing nonionic surface active agents with antimicrobial properties (El-Sayed, Shaldom, & Al Mazrouee, 2015).

将来の方向性

The future directions for research on Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine could involve further exploration of its potential anticancer activity, as well as its potential as a lipoxygenase inhibitor . Additionally, further studies could explore the influence of different substituents on the compound’s activity .

特性

IUPAC Name |

N-propyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-5-12-10-14-13-9(15-10)8-4-3-6-11-7-8/h3-4,6-7H,2,5H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNBPNRQMRYMOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN=C(S1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

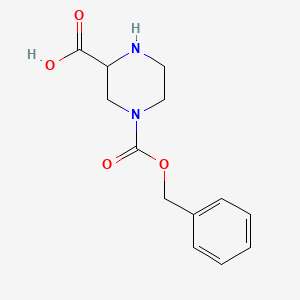

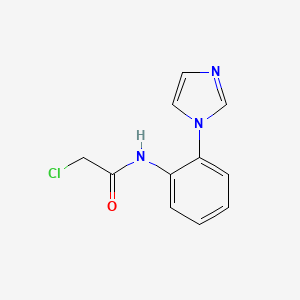

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

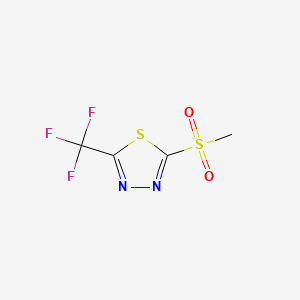

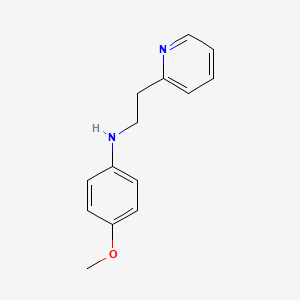

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)

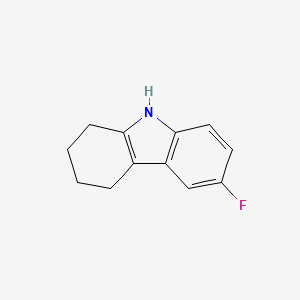

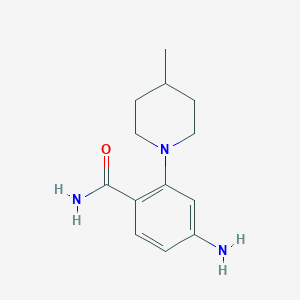

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)